3-Bromo-2,6-dimethoxybenzoyl chloride

Catalog No.
S784336
CAS No.
84225-91-2
M.F
C9H8BrClO3
M. Wt
279.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,6-dimethoxybenzoyl chloride

CAS Number

84225-91-2

Product Name

3-Bromo-2,6-dimethoxybenzoyl chloride

IUPAC Name

3-bromo-2,6-dimethoxybenzoyl chloride

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3

InChI Key

CHIRKTGXHJSREC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl

3-Bromo-2,6-dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO3C_9H_8BrClO_3 and a molecular weight of approximately 279.51 g/mol. This compound is characterized by the presence of both bromine and methoxy groups, which contribute to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has garnered attention for its potential biological activities.

Benzoyl chloride, 3-bromo-2,6-dimethoxy- is likely to share similar hazards with other benzoyl chlorides:

  • Corrosive: Can cause severe skin burns and eye damage.
  • Lachrymator: Irritates the mucous membranes and causes tearing.
  • Toxic: May be harmful if ingested or inhaled.
  • Reactive: Reacts with water to release hydrochloric acid fumes.

  • Substitution Reactions: The compound readily reacts with nucleophiles, leading to the formation of substituted products. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation Reactions: It can be oxidized to produce corresponding carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction Reactions: The compound can also undergo reduction to yield corresponding alcohols, with lithium aluminum hydride or sodium borohydride often employed as reducing agents in anhydrous conditions.

Major Products Formed

  • Substitution: Substituted benzoyl derivatives.
  • Oxidation: 3-bromo-2,6-dimethoxybenzoic acid.
  • Reduction: 3-bromo-2,6-dimethoxybenzyl alcohol.

Research indicates that 3-Bromo-2,6-dimethoxybenzoyl chloride exhibits potential biological activities, including antibacterial and antioxidant properties. While the compound itself may not have direct therapeutic effects, it serves as a precursor for the synthesis of various bioactive molecules. In vitro assays have demonstrated that some derivatives derived from this compound show significant biological activities, making it a valuable candidate for further pharmacological studies .

The synthesis of 3-Bromo-2,6-dimethoxybenzoyl chloride typically involves the bromination and methoxylation of benzoyl chloride. Key steps in the synthesis process include:

  • Bromination: The introduction of the bromine atom into the benzoyl structure using bromine as a reagent.
  • Methoxylation: The addition of methoxy groups through reactions involving methanol under acidic or basic conditions.

Industrial production methods may utilize advanced chemical reactors to optimize yield and purity during these processes .

3-Bromo-2,6-dimethoxybenzoyl chloride finds applications across various domains:

  • Organic Synthesis: It acts as an essential intermediate in the preparation of diverse organic compounds.
  • Medicinal Chemistry: The compound is investigated for its role in drug development, particularly in creating benzamide derivatives with potential therapeutic effects.
  • Material Science: It is also used in producing specialty chemicals and materials due to its reactive nature .

The interaction studies of 3-Bromo-2,6-dimethoxybenzoyl chloride focus on its reactivity with nucleophiles and other electrophiles. These interactions are crucial for understanding its mechanism of action in biological systems. The compound's ability to form stable intermediates through electrophilic aromatic substitution highlights its potential utility in synthesizing complex organic structures.

Several compounds exhibit structural similarities to 3-Bromo-2,6-dimethoxybenzoyl chloride:

Compound NameKey FeaturesUniqueness
2,6-Dimethoxybenzoyl ChlorideLacks bromine atom; similar methoxy groupsNo halogen substituent
3-Bromo-2,6-dimethoxybenzaldehydeContains an aldehyde group instead of a chloride groupDifferent functional group (aldehyde)
3-Bromo-5-chloro-2,6-dimethoxybenzoyl chlorideContains both bromine and chlorine; different positionUnique halogen combination

The uniqueness of 3-Bromo-2,6-dimethoxybenzoyl chloride lies in its combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

XLogP3

3.1

Wikipedia

Benzoyl chloride, 3-bromo-2,6-dimethoxy-

Dates

Modify: 2023-08-15

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